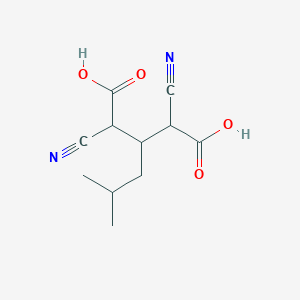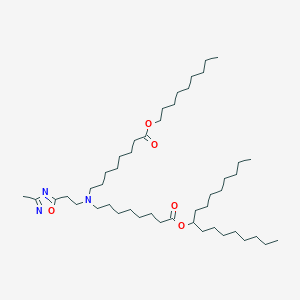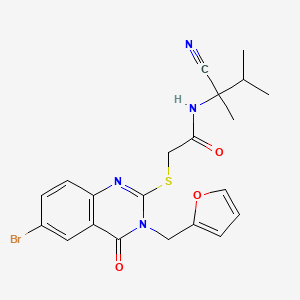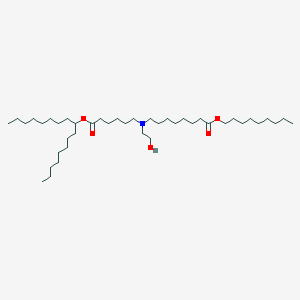
Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. This compound is known for its unique structure, which includes a nonyl group, a heptadecan-9-yloxy group, and an amino octanoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves multiple steps. One common method is the ester exchange method, which synthesizes key intermediates such as 8-bromooctanoic acid-9-heptadecyl alcohol ester. This is followed by a solvent-free reduced pressure dehydration method to synthesize 6-bromohexanoic acid-undecyl alcohol ester and 8-bromooctanoic acid-nonyl alcohol ester . The final step involves the use of specific organic acid salifying crystallization to purify and separate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in drug formulations and as a carrier for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with lipid membranes, enhancing its ability to act as a carrier for other molecules. It can also modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar in structure but with an undecyloxy group instead of a heptadecan-9-yloxy group.
Nonyl 10-((8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)decanoate: Similar but with a longer carbon chain.
Uniqueness
Nonyl 8-((6-(heptadecan-9-yloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with lipid membranes and modulate enzyme activity makes it particularly valuable in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C42H83NO5 |
|---|---|
Poids moléculaire |
682.1 g/mol |
Nom IUPAC |
nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-26-20-17-21-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
Clé InChI |
IWCMWSHFXXHXRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


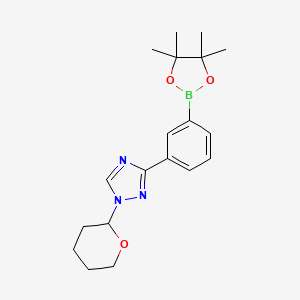
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
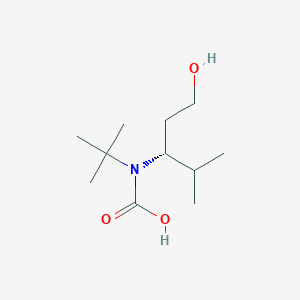
![2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13358941.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13358946.png)
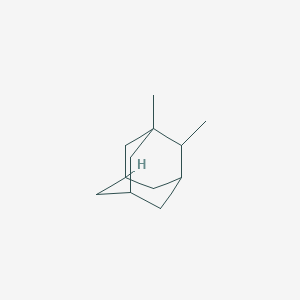
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)
